molecular formula C10H9ClO B13695328 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one CAS No. 6230-73-5

1-(4-Chlorophenyl)-2-methylprop-2-en-1-one

Cat. No.: B13695328
CAS No.: 6230-73-5
M. Wt: 180.63 g/mol
InChI Key: FZADQHOAJUMZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-methylpropane-1-one
  • 1-(4-Chlorophenyl)-2-methylprop-2-en-1-ol
  • 1-(4-Chlorophenyl)-2-methylprop-2-en-1-thiol

Comparison: 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions, making it a valuable compound for diverse applications .

Properties

CAS No.

6230-73-5

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H9ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3

InChI Key

FZADQHOAJUMZOP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.